molecular formula C9H11NO4 B3051227 1,4-Dimethoxy-2-methyl-5-nitrobenzene CAS No. 32185-64-1

1,4-Dimethoxy-2-methyl-5-nitrobenzene

Cat. No.: B3051227
CAS No.: 32185-64-1
M. Wt: 197.19 g/mol
InChI Key: UCCSDFOEIGJWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethoxy-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound characterized by a benzene ring functionalized with methoxy groups at positions 1 and 4, a methyl group at position 2, and a nitro group at position 5. The electron-donating methoxy and methyl groups influence the electronic properties of the aromatic ring, moderating the electron-withdrawing effects of the nitro group.

Properties

CAS No.

32185-64-1

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1,4-dimethoxy-2-methyl-5-nitrobenzene

InChI

InChI=1S/C9H11NO4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5H,1-3H3

InChI Key

UCCSDFOEIGJWAF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC(=C(C=C1OC)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 1,4-Dimethoxy-2-methyl-5-nitrobenzene with related nitroaromatics:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups Reactivity Notes
This compound C₉H₁₁NO₅ 213.19* 1,4-OCH₃; 2-CH₃; 5-NO₂ Nitro, Methoxy, Methyl Electron-rich ring; moderate nitro reduction
1,4-Dimethoxy-2-methyl-5-[(E)-2-nitroethenyl]benzene C₁₁H₁₂N₂O₅ 252.23 1,4-OCH₃; 2-CH₃; 5-CH=CHNO₂ Nitrovinyl, Methoxy, Methyl Conjugated system; potential Diels-Alder reactivity
2-(4-Chloro-2,6-dimethylphenoxy)-5-nitrobenzaldehyde C₁₅H₁₂ClNO₄ 305.71 5-NO₂; 4-Cl; 2,6-CH₃; Aldehyde Nitro, Chloro, Aldehyde Strong electron withdrawal; poor solubility in polar solvents

*Molecular weight calculated based on formula.

Reactivity and Stability

  • Nitro Group Reduction: The target compound’s nitro group can be reduced to an amine under conditions similar to those in (SnCl₂, ethanol, 75°C). However, the electron-donating methoxy groups may slow the reduction rate compared to nitrobenzenes with electron-withdrawing substituents .
  • The (E)-configuration may further stabilize the structure .
  • Nitrobenzaldehyde Analog : The aldehyde group in ’s compound increases electrophilicity, making it reactive toward nucleophiles. However, steric hindrance from chloro and methyl groups may limit accessibility .

Physicochemical Properties

  • Solubility: Methoxy groups in the target compound improve solubility in polar aprotic solvents (e.g., ethyl acetate) compared to nonpolar analogs. In contrast, the nitrobenzaldehyde derivative () exhibits lower solubility due to its chloro and aldehyde substituents .
  • Thermal Stability : Methoxy and methyl groups likely enhance thermal stability relative to nitrovinyl derivatives, which may polymerize under heat .

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